

# Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *N*-Phenylmethanesulfonamide

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This guide provides a comprehensive overview of the synthesis of **N-Phenylmethanesulfonamide** from aniline, a key intermediate in the development of various pharmaceutical compounds. The document outlines the chemical pathway, detailed experimental procedures, and expected outcomes, supported by quantitative data and characterization details.

## Reaction Scheme and Mechanism

The synthesis of **N-Phenylmethanesulfonamide** from aniline proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base, typically pyridine, to yield the final product.

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **N-Phenylmethanesulfonamide** from aniline.

Parameter	Value	Reference
Reactants		
Aniline	1.0 equivalent	[1]
Methanesulfonyl Chloride	1.0 - 1.5 equivalents	[1]
Pyridine	1.1 equivalents	[1]
Reaction Conditions		
Solvent	Dichloromethane	[1]
Temperature	0 °C to room temperature	[1]
Reaction Time	~16.5 hours	[1]
Product Characteristics		
Appearance	White to light beige crystalline powder	[2]
Molecular Weight	171.22 g/mol	[3]
Melting Point	99-100 °C	[4]
Yield and Purity		
Yield	92% - 94.8%	[5]
Purity	99.8%	[1]

## Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of **N-Phenylmethanesulfonamide** based on established laboratory procedures.[1]

Materials:

- Aniline (C<sub>6</sub>H<sub>5</sub>NH<sub>2</sub>)
- Methanesulfonyl Chloride (CH<sub>3</sub>SO<sub>2</sub>Cl)

- Pyridine ( $\text{C}_5\text{H}_5\text{N}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 2N Sodium Hydroxide ( $\text{NaOH}$ ) solution
- Concentrated Hydrochloric Acid ( $\text{HCl}$ )

Procedure:

- Reaction Setup: In a flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane.
- Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution.
- Reaction: Stir the resulting mixture at 0 °C for approximately 30 minutes.
- Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for about 16 hours.
- Work-up:
  - Transfer the reaction mixture to a separatory funnel.
  - Extract the mixture with 2N aqueous sodium hydroxide solution.
  - Separate the aqueous layer and wash it with dichloromethane.
- Precipitation:
  - Cool the aqueous layer in an ice bath.
  - Acidify the solution with concentrated hydrochloric acid to approximately pH 1.
- Isolation and Drying:
  - Collect the resulting precipitate by vacuum filtration.
  - Wash the solid with cold water.

- Dry the collected solid to obtain **N-Phenylmethanesulfonamide**.

## Characterization Data

The synthesized **N-Phenylmethanesulfonamide** can be characterized using various spectroscopic techniques.

Technique	Observed Data
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.35 (t, J = 8.0 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 7.19 (t, J = 7.4 Hz, 1H), 6.97 (s, 1H), 3.01 (s, 3H)[4]
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ 136.9, 129.7, 125.4, 120.9, 39.2[4]
Infrared (IR) (KBr disc)	N-H stretch: 3298–3232 cm <sup>-1</sup> , Asymmetric SO <sub>2</sub> stretch: 1331–1317 cm <sup>-1</sup> , Symmetric SO <sub>2</sub> stretch: 1157–1139 cm <sup>-1</sup> [6]
Mass Spectrum (MS)	Molecular Ion Peak (M <sup>+</sup> ): m/z 171

## Visualizations

## Reaction Mechanism

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